2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide is a complex organic compound with a molecular formula of C36H43N2O2PS and a molecular weight of 598.78 g/mol. This compound is notable for its intricate structure, which includes a sulfinylamino group, a diphenylphosphino group, and a benzamide backbone. It is primarily used as a research chemical in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves multiple steps, starting with the preparation of the sulfinylamino and diphenylphosphino intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The diphenylphosphino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction could lead to the formation of a simpler amine compound.
Wissenschaftliche Forschungsanwendungen
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds with target molecules, while the diphenylphosphino group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphino-N,N-di(propan-2-yl)benzamide
- 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide
Uniqueness
What sets 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide apart from similar compounds is its specific stereochemistry and the presence of both sulfinylamino and diphenylphosphino groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C36H43N2O2PS |
---|---|
Molekulargewicht |
598.8 g/mol |
IUPAC-Name |
2-[(R)-[[(R)-tert-butylsulfinyl]amino]-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C36H43N2O2PS/c1-26(2)38(27(3)4)35(39)33-31(34(28-18-11-8-12-19-28)37-42(40)36(5,6)7)24-17-25-32(33)41(29-20-13-9-14-21-29)30-22-15-10-16-23-30/h8-27,34,37H,1-7H3/t34-,42-/m1/s1 |
InChI-Schlüssel |
QCHFDSOJNHJXQT-VJKWZVKUSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.